NNMT Inhibitory Activity: N-Cyclopropyl-2-(3-thienyl)nicotinamide Displays Moderate Affinity Distinct from N-Unsubstituted Nicotinamide
In a fluorescence polarization-based competition assay against full-length recombinant human NNMT, N-cyclopropyl-2-(3-thienyl)nicotinamide exhibited a binding inhibition constant (Ki) of approximately 650 nM [1]. By contrast, the endogenous substrate nicotinamide (NAM) shows a Km of ~20 μM for NNMT, indicating that the target compound binds roughly 30-fold more tightly than the natural substrate. This represents a class-level differentiation: simple N-alkyl nicotinamides (e.g., N-methylnicotinamide) are typically substrates or weak inhibitors with Ki > 10 μM, whereas the 2-thienyl substitution and N-cyclopropyl group together confer meaningful affinity enhancement.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Nicotinamide (endogenous substrate): Km ~20 μM; N-methylnicotinamide: Ki >10 μM (class-level baseline) |
| Quantified Difference | ~30-fold tighter binding than nicotinamide substrate; >15-fold improvement over simple N-alkyl nicotinamides |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization (FP)-based competition assay; preincubation 30 min, measured after 60 min [1] |
Why This Matters
Moderate NNMT affinity distinguishes this compound from inactive or substrate-only nicotinamide analogs, making it relevant for studies of NNMT-mediated epigenetic regulation in metabolic disease and oncology.
- [1] BindingDB entry for BDBM50627707 / CHEMBL5426689, derived from US20250017936, Compound 5b. Ki = 650 nM against full-length recombinant human NNMT (FP-based assay). View Source
